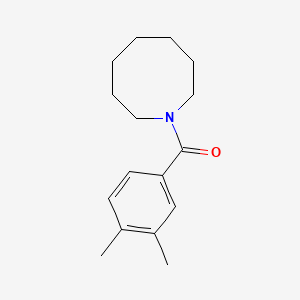

1-AZOCANYL(3,4-DIMETHYLPHENYL)METHANONE

Description

1-Azocanyl(3,4-dimethylphenyl)methanone is a ketone derivative featuring an azocane (8-membered nitrogen-containing heterocycle) linked to a 3,4-dimethylphenyl group. The 3,4-dimethylphenyl group may enhance lipophilicity and metabolic stability compared to simpler aryl ketones, though empirical studies are sparse .

Properties

IUPAC Name |

azocan-1-yl-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-13-8-9-15(12-14(13)2)16(18)17-10-6-4-3-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHOIVVKZHHYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azocanyl(3,4-dimethylphenyl)methanone can be synthesized through a multi-step process involving the formation of the azocane ring and subsequent attachment of the 3,4-dimethylphenyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of direct experimental data on 1-azocanyl(3,4-dimethylphenyl)methanone, comparisons are drawn from structurally analogous compounds, such as 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone (CAS 478041-48-4), which shares a heterocyclic ketone backbone but differs in substituents and functional groups.

Table 1: Structural and Physicochemical Comparisons

| Property | This compound (Hypothetical) | 1-Azepanyl[1-(Phenylsulfonyl)-4-Piperidinyl]Methanone (CAS 478041-48-4) |

|---|---|---|

| Molecular Formula | Likely C₁₇H₂₃NO (estimated) | C₁₈H₂₆N₂O₃S |

| Molar Mass (g/mol) | ~265.38 (calculated) | 350.48 |

| Key Functional Groups | Azocane, 3,4-dimethylphenyl, ketone | Azepane, phenylsulfonyl, piperidine, ketone |

| Lipophilicity (LogP) | Higher (predicted due to dimethyl groups) | Moderate (sulfonyl group increases polarity) |

| Synthetic Accessibility | Challenging (8-membered ring strain) | Moderately accessible (established piperidine/sulfonyl chemistry) |

Key Differences and Implications:

Heterocyclic Ring Size : The 8-membered azocane ring in the target compound may introduce greater conformational flexibility but also synthetic challenges compared to the 7-membered azepane in CAS 478041-48-2. Ring strain in azocane could affect stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.